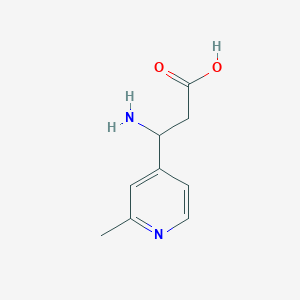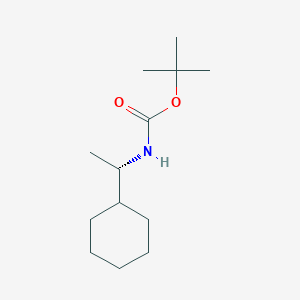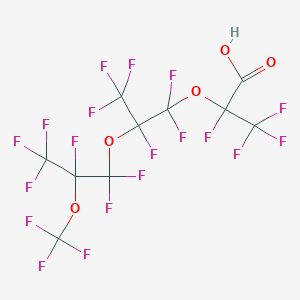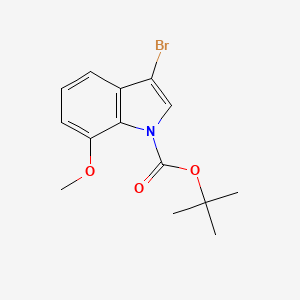
3-Amino-1-(2-methylbutyl)-1,4-dihydropyridin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Amino-1-(2-methylbutyl)-1,4-dihydropyridin-4-one is a heterocyclic compound with a unique structure that includes a pyridine ring substituted with an amino group and a 2-methylbutyl side chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-(2-methylbutyl)-1,4-dihydropyridin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable aldehyde with an amine and a β-keto ester in the presence of a catalyst. The reaction conditions often include refluxing in a suitable solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
化学反応の分析
Types of Reactions
3-Amino-1-(2-methylbutyl)-1,4-dihydropyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the compound into different dihydropyridine derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyridine and dihydropyridine derivatives, which can have different functional groups attached to the pyridine ring or the amino group.
科学的研究の応用
3-Amino-1-(2-methylbutyl)-1,4-dihydropyridin-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 3-Amino-1-(2-methylbutyl)-1,4-dihydropyridin-4-one involves its interaction with specific molecular targets and pathways. The amino group and the pyridine ring can form hydrogen bonds and other interactions with biological molecules, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.
類似化合物との比較
Similar Compounds
- 3-Amino-1-(2-methylpropyl)-1,4-dihydropyridin-4-one
- 3-Amino-1-(2-ethylbutyl)-1,4-dihydropyridin-4-one
- 3-Amino-1-(2-methylpentyl)-1,4-dihydropyridin-4-one
Uniqueness
3-Amino-1-(2-methylbutyl)-1,4-dihydropyridin-4-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 2-methylbutyl side chain can affect the compound’s solubility, stability, and interaction with other molecules, making it distinct from other similar compounds.
特性
分子式 |
C10H16N2O |
|---|---|
分子量 |
180.25 g/mol |
IUPAC名 |
3-amino-1-(2-methylbutyl)pyridin-4-one |
InChI |
InChI=1S/C10H16N2O/c1-3-8(2)6-12-5-4-10(13)9(11)7-12/h4-5,7-8H,3,6,11H2,1-2H3 |
InChIキー |
ABDDTOAEVASVSG-UHFFFAOYSA-N |
正規SMILES |
CCC(C)CN1C=CC(=O)C(=C1)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-Methoxy-[1,2,4]triazolo[1,5-a]pyrazine](/img/structure/B15241155.png)
![disodium;2-[[(E)-N'-[hydroxy(oxido)phosphoryl]carbamimidoyl]-methylamino]acetate;hydrate](/img/structure/B15241157.png)





![1-Oxa-5,9-diazaspiro[5.5]undecane](/img/structure/B15241197.png)






